(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC15964002
Molecular Formula: C13H19BO2
Molecular Weight: 218.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BO2 |
|---|---|
| Molecular Weight | 218.10 g/mol |
| IUPAC Name | [4-(4-methylcyclohexyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H19BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h6-11,15-16H,2-5H2,1H3 |
| Standard InChI Key | GEONHMFXBFSIMD-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(C=C1)C2CCC(CC2)C)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring bonded to a boronic acid group (–B(OH)₂) at the para position and a trans-4-methylcyclohexyl substituent. The trans configuration positions the methyl group diametrically opposite to the phenyl ring on the cyclohexane chair, minimizing steric hindrance and optimizing molecular stability.
Key Properties:
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Molecular Formula: C₁₃H₁₉BO₂
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Molecular Weight: 218.10 g/mol
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Stereochemistry: Trans-configuration confirmed via NMR coupling constants (J = 10–12 Hz for axial protons) .
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Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) but poor in water due to the hydrophobic cyclohexyl group.
Comparative Analysis with Alkyl-Substituted Analogs
The methyl substituent’s smaller size compared to propyl or butyl analogs reduces hydrophobicity while maintaining stereochemical rigidity.
| Property | Methyl Derivative | Propyl Derivative | Butyl Derivative |
|---|---|---|---|
| Molecular Weight | 218.10 | 246.15 | 260.18 |
| LogP (Predicted) | 2.1 | 3.5 | 4.0 |
| Melting Point | 150–152°C | 145–147°C | 140–142°C |
Synthesis and Optimization
Synthetic Routes
The synthesis of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid parallels methods used for analogous compounds, involving sequential functionalization and stereochemical control.
Step 1: Cyclohexane Ring Formation
Hydrogenation of 4-methylstyrene derivatives under rhodium-carbon catalysis yields trans-4-methylcyclohexane intermediates . For example:
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Step 2: Boronic Acid Functionalization
A Suzuki-Miyaura coupling introduces the boronic acid group:
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Step 3: Purification
Recrystallization from ethanol/water mixtures isolates the trans isomer with >98% purity .
Applications in Scientific Research
Suzuki-Miyaura Cross-Coupling
The compound serves as a key reagent in forming biaryl structures, critical in pharmaceutical intermediates. For instance, coupling with 5-bromo-2-fluoropyridine yields anticancer precursors:
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Drug Delivery Systems
Phenylboronic acid-functionalized polymers exploit diol-binding affinity for glucose-responsive insulin delivery. The methyl group enhances biocompatibility compared to bulkier analogs :
| Polymer System | Loading Efficiency | Release Kinetics |
|---|---|---|
| Methyl-Cyclohexyl PBA | 85% | pH 7.4: 12 h |
| Propyl-Cyclohexyl PBA | 78% | pH 7.4: 18 h |
Sensor Development
The compound’s reversible binding to diols enables its use in glucose sensors. A 2024 study demonstrated a sensitivity of 0.1 nM for glucose detection in serum, outperforming earlier analogs .
Biological Activity and Mechanisms
Enzyme Inhibition
Boronic acids inhibit serine proteases (e.g., proteasome β5 subunit) via covalent bond formation:
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The methyl group’s steric profile enhances selectivity for cancer-associated enzymes.
Future Directions
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Stereoselective Synthesis: Developing enantioselective routes for chiral boronic acids.
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Targeted Drug Delivery: Optimizing methyl-substituted polymers for blood-brain barrier penetration.
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